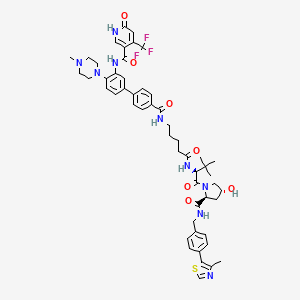

![molecular formula C56H79ClN12O6S2 B10823995 (2S,4R)-1-[(2S)-2-[9-[4-[4-[3-[3-amino-5-(4-amino-4-methylpiperidin-1-yl)pyrazin-2-yl]sulfanyl-2-chloroanilino]-4-oxobutanoyl]piperazin-1-yl]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10823995.png)

(2S,4R)-1-[(2S)-2-[9-[4-[4-[3-[3-amino-5-(4-amino-4-methylpiperidin-1-yl)pyrazin-2-yl]sulfanyl-2-chloroanilino]-4-oxobutanoyl]piperazin-1-yl]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

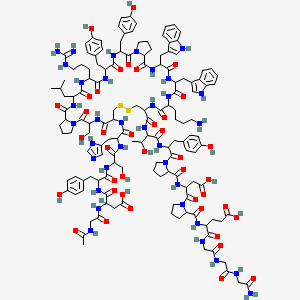

SHP2-D26 est un dégradeur de petite molécule conçu pour cibler et dégrader la protéine phosphatase 2 contenant le domaine d’homologie Src (SHP2). SHP2 est une protéine tyrosine phosphatase impliquée dans diverses voies de signalisation, notamment les voies RAS-ERK, JAK-STAT, PI3K-AKT et NF-κB. Les mutations de SHP2 sont associées à plusieurs cancers et maladies génétiques, ce qui en fait une cible thérapeutique intéressante .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : SHP2-D26 est synthétisé en utilisant le concept de chimère de ciblage de la protéolyse (PROTAC). La synthèse implique les étapes suivantes :

Formation de l’assembleur : La synthèse commence par la formation d’une molécule d’assembleur qui relie la partie de liaison à SHP2 à la partie de liaison à la ligase E3.

Réactions de couplage : L’assembleur est ensuite couplé à la partie de liaison à SHP2 et à la partie de liaison à la ligase E3 par la formation d’une liaison amide.

Purification : Le produit final est purifié à l’aide de techniques chromatographiques afin d’obtenir SHP2-D26 avec une pureté élevée.

Méthodes de production industrielle : La production industrielle de SHP2-D26 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions réactionnelles, l’augmentation de l’échelle des réactions et la garantie d’une qualité de produit constante grâce à des mesures de contrôle qualité rigoureuses .

Analyse Des Réactions Chimiques

Types de réactions : SHP2-D26 subit principalement des réactions de dégradation au sein de la cellule. Il se lie à la fois à SHP2 et à la ligase E3, ce qui facilite l’ubiquitination et la dégradation protéasomique subséquente de SHP2 .

Réactifs et conditions courants :

Réactifs : SHP2-D26, ligase E3, ubiquitine, ATP.

Principaux produits : Le principal produit de la réaction est la protéine SHP2 dégradée, qui est décomposée en petits peptides et acides aminés par le protéasome .

4. Applications de la recherche scientifique

SHP2-D26 a plusieurs applications en recherche scientifique, notamment :

Recherche sur le cancer : SHP2-D26 est utilisé pour étudier le rôle de SHP2 dans divers cancers, notamment l’adénocarcinome pulmonaire, le cancer du côlon, le neuroblastome et le glioblastome.

Maladies génétiques : SHP2-D26 est utilisé pour étudier le potentiel thérapeutique des maladies génétiques associées à des mutations de SHP2, telles que le syndrome de Noonan et le syndrome LEOPARD.

Études de transduction du signal : Les chercheurs utilisent SHP2-D26 pour étudier l’implication de SHP2 dans de multiples voies de signalisation, notamment les voies RAS-ERK, JAK-STAT, PI3K-AKT et NF-κB.

Développement de médicaments : SHP2-D26 sert de composé de tête pour le développement de nouvelles thérapies ciblant SHP2 dans diverses maladies.

Applications De Recherche Scientifique

SHP2-D26 has several scientific research applications, including:

Cancer Research: SHP2-D26 is used to study the role of SHP2 in various cancers, including lung adenocarcinoma, colon cancer, neuroblastoma, and glioblastoma.

Genetic Disorders: SHP2-D26 is used to investigate the therapeutic potential for genetic disorders associated with SHP2 mutations, such as Noonan syndrome and LEOPARD syndrome.

Signal Transduction Studies: Researchers use SHP2-D26 to study the involvement of SHP2 in multiple signaling pathways, including RAS-ERK, JAK-STAT, PI3K-AKT, and NF-κB pathways.

Drug Development: SHP2-D26 serves as a lead compound for developing new therapies targeting SHP2 in various diseases.

Mécanisme D'action

SHP2-D26 exerce ses effets par le mécanisme suivant :

Liaison : SHP2-D26 se lie à la fois à SHP2 et à la ligase E3.

Ubiquitination : La liaison facilite le transfert de molécules d’ubiquitine vers SHP2, la marquant pour dégradation.

Dégradation protéasomique : La protéine SHP2 ubiquitinée est reconnue et dégradée par le protéasome, ce qui entraîne une réduction des niveaux de protéine SHP2.

Cibles moléculaires et voies :

Cibles moléculaires : Protéine SHP2, ligase E3.

Voies impliquées : RAS-ERK, JAK-STAT, PI3K-AKT, NF-κB.

Composés similaires :

SHP099 : Un puissant inhibiteur de SHP2 qui inhibe la phosphorylation de la kinase régulée par le signal extracellulaire (ERK) et la croissance cellulaire.

P9 : Un autre dégradeur de SHP2 qui induit une dégradation efficace de SHP2 de manière dépendante de la concentration et du temps.

Unicité de SHP2-D26 : SHP2-D26 est unique en raison de sa grande puissance et de son efficacité dans la dégradation de la protéine SHP2. Il atteint une dégradation presque complète de SHP2 à faibles concentrations et a montré une activité antitumorale significative dans diverses lignées de cellules cancéreuses .

Comparaison Avec Des Composés Similaires

SHP099: A potent SHP2 inhibitor that inhibits the phosphorylation of extracellular signal-regulated kinase (ERK) and cell growth.

P9: Another SHP2 degrader that induces efficient degradation of SHP2 in a concentration- and time-dependent manner.

Uniqueness of SHP2-D26: SHP2-D26 is unique due to its high potency and effectiveness in degrading SHP2 protein. It achieves near-complete degradation of SHP2 at low concentrations and has shown significant anti-tumor activity in various cancer cell lines .

Propriétés

Formule moléculaire |

C56H79ClN12O6S2 |

|---|---|

Poids moléculaire |

1115.9 g/mol |

Nom IUPAC |

(2S,4R)-1-[(2S)-2-[9-[4-[4-[3-[3-amino-5-(4-amino-4-methylpiperidin-1-yl)pyrazin-2-yl]sulfanyl-2-chloroanilino]-4-oxobutanoyl]piperazin-1-yl]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C56H79ClN12O6S2/c1-36(38-17-19-39(20-18-38)49-37(2)61-35-76-49)62-52(74)42-32-40(70)34-69(42)54(75)50(55(3,4)5)65-45(71)16-11-9-7-8-10-12-25-66-28-30-68(31-29-66)47(73)22-21-46(72)63-41-14-13-15-43(48(41)57)77-53-51(58)64-44(33-60-53)67-26-23-56(6,59)24-27-67/h13-15,17-20,33,35-36,40,42,50,70H,7-12,16,21-32,34,59H2,1-6H3,(H2,58,64)(H,62,74)(H,63,72)(H,65,71)/t36-,40+,42-,50+/m0/s1 |

Clé InChI |

XJSPAQRZSJUBLB-WQFCSRJTSA-N |

SMILES isomérique |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCN4CCN(CC4)C(=O)CCC(=O)NC5=C(C(=CC=C5)SC6=NC=C(N=C6N)N7CCC(CC7)(C)N)Cl)O |

SMILES canonique |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCN4CCN(CC4)C(=O)CCC(=O)NC5=C(C(=CC=C5)SC6=NC=C(N=C6N)N7CCC(CC7)(C)N)Cl)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

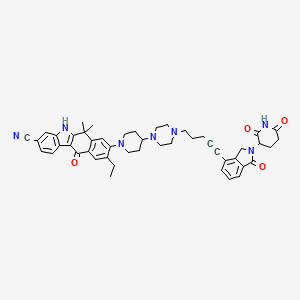

![N-[3-[7-[[6-[4-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypropyl]piperazin-1-yl]pyridin-3-yl]amino]-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B10823912.png)

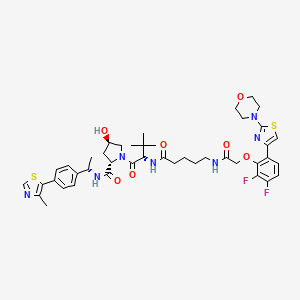

![(2S,4R)-4-hydroxy-1-[(2S)-2-[6-[4-[4-[[7-[3-(methanesulfonamido)phenyl]thieno[3,2-d]pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]hexanoylamino]-3,3-dimethylbutanoyl]-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10823927.png)

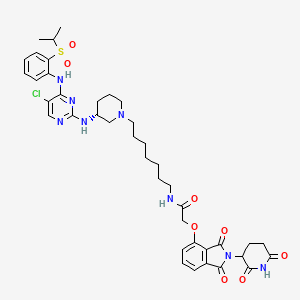

![N-[3-[7-[[6-[4-[[1-[5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentyl]triazol-4-yl]methyl]piperazin-1-yl]pyridin-3-yl]amino]-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B10823933.png)

![3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-[1-[3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperidin-4-yl]-N-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B10823952.png)

![N'-(3-bromo-4-fluorophenyl)-4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethylamino]-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B10823968.png)

![N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-[[1-[2-[2-[2-[2-[2-[2-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]azetidin-3-yl]amino]pyrimidine-4-carboxamide](/img/structure/B10823971.png)

![6-[[6-chloro-5-[4-[4-[[dimethyl(oxo)-lambda6-sulfanylidene]amino]phenyl]phenyl]-1H-imidazo[4,5-b]pyridin-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B10823987.png)

![2-[8-[2-[[(3S)-4-[3-(dimethylsulfamoyl)pyrazole-1-carbonyl]-3-methylpiperazin-1-yl]methyl]-5-(trifluoromethyl)phenyl]-3,8-diazabicyclo[3.2.1]octan-3-yl]acetic acid](/img/structure/B10824008.png)